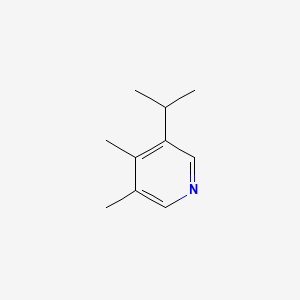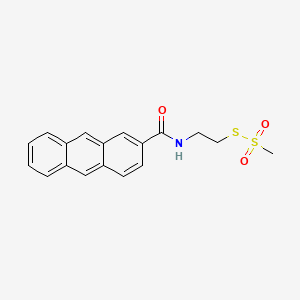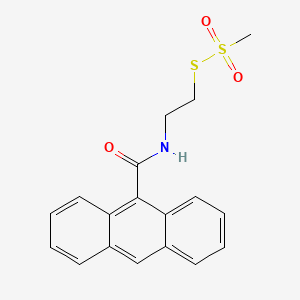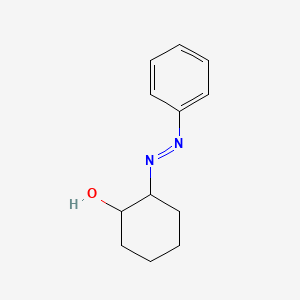
2-Phenyldiazenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyldiazenylcyclohexan-1-ol is an organic compound with the molecular formula C12H16N2O. It is also known as Cyclohexanol, 2-(2-phenyldiazenyl)-. This compound is characterized by the presence of a phenyl group attached to a cyclohexanol ring through an azo linkage. It has a molecular weight of 204.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyldiazenylcyclohexan-1-ol typically involves the reaction of phenylhydrazine with cyclohexanone. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azo compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Phenyldiazenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Phenyldiazenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyldiazenylcyclohexan-1-ol involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexanol: Similar structure but lacks the azo linkage.
Cyclohexanone phenylhydrazone: Intermediate in the synthesis of 2-Phenyldiazenylcyclohexan-1-ol.
Phenylhydrazine: Starting material for the synthesis
Uniqueness
This compound is unique due to its azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
19810-19-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.273 |
IUPAC Name |
2-phenyldiazenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2 |
InChI Key |
LGQNIRMCVWAMCU-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N=NC2=CC=CC=C2)O |
Synonyms |
2-Phenylazocyclohexanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


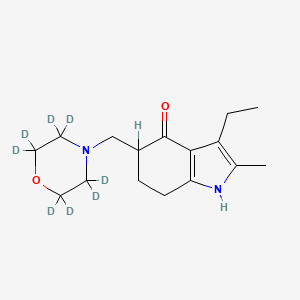
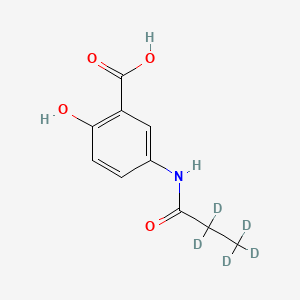


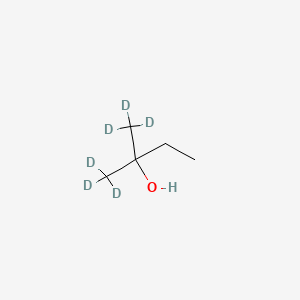

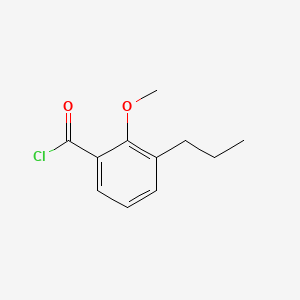
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)
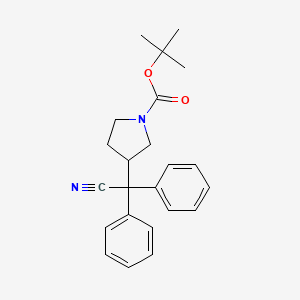
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
